An In-depth Technical Guide to the Chemical Properties of 2,2-Dimethyl-1-phenylbutan-1-one
An In-depth Technical Guide to the Chemical Properties of 2,2-Dimethyl-1-phenylbutan-1-one
This technical guide provides a comprehensive overview of the chemical and physical properties of 2,2-dimethyl-1-phenylbutan-1-one, tailored for researchers, scientists, and professionals in drug development. This document consolidates available data on its identity, physicochemical characteristics, synthesis, reactivity, and spectral information.
Chemical Identity and Physical Properties
2,2-Dimethyl-1-phenylbutan-1-one, also known as 2,2-dimethylbutyrophenone, is an aromatic ketone. Its core structure consists of a phenyl group attached to a carbonyl group, which is further bonded to a tert-amyl group.[1][2][3][4]
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | 2,2-dimethyl-1-phenylbutan-1-one[1] |
| CAS Number | 829-10-7[1][2][3][4] |
| Molecular Formula | C₁₂H₁₆O[1][3] |
| Synonyms | 2,2-Dimethylbutyrophenone, 1-Butanone, 2,2-dimethyl-1-phenyl-[1][3][4] |
Table 2: Physical and Chemical Properties
| Property | Value |
| Molecular Weight | 176.25 g/mol [1][3] |
| Boiling Point | 247.3 °C at 760 mmHg[5] |
| Density | 0.942 g/cm³[5] |
| Flash Point | 96 °C[5] |
| Physical State | Not experimentally determined, likely a liquid at room temperature |
| Melting Point | Not experimentally determined |
| Solubility | No specific experimental data found. Expected to be soluble in common organic solvents. |
| XLogP3 | 3.4[1] |
| Topological Polar Surface Area (TPSA) | 17.1 Ų[1][3] |
Synthesis
A known method for the synthesis of 2,2-dimethyl-1-phenylbutan-1-one is the alkylation of isobutyrophenone with bromoethane. This reaction is carried out in the presence of a strong base, such as sodium amide, in a suitable solvent like toluene. The reported yield for this method is 67%.[6]
Experimental Protocol: Alkylation of Isobutyrophenone
Materials:
-
Isobutyrophenone
-
Bromoethane
-
Sodium amide (NaNH₂)
-
Toluene (anhydrous)
-
Apparatus for reflux with stirring and inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, magnetic stirrer, and an inlet for inert gas, dissolve isobutyrophenone in anhydrous toluene.
-
Under a continuous stream of inert gas, add sodium amide to the solution.
-
Heat the mixture to 70 °C with vigorous stirring.
-
Slowly add bromoethane to the reaction mixture.
-
Maintain the reaction at 70 °C for 19 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction with an appropriate aqueous solution (e.g., saturated ammonium chloride solution).
-
Separate the organic layer and extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, dry over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by a suitable method, such as vacuum distillation or column chromatography, to obtain 2,2-dimethyl-1-phenylbutan-1-one.
Reactivity and Stability
2,2-Dimethyl-1-phenylbutan-1-one is an aromatic ketone and its reactivity is influenced by the phenyl and tert-amyl groups attached to the carbonyl carbon.
-
Carbonyl Group Reactivity: The carbonyl group is susceptible to nucleophilic attack. However, the steric hindrance from the bulky tert-amyl group is expected to significantly reduce the rate of nucleophilic addition compared to less hindered ketones.
-
Aromatic Ring Reactivity: The phenyl group can undergo electrophilic aromatic substitution reactions. The carbonyl group is a deactivating, meta-directing group, meaning that electrophilic substitution will be slower than for benzene and will primarily occur at the meta positions.
-
Stability: The compound is expected to be stable under normal laboratory conditions. Strong oxidizing agents may lead to degradation.
Spectral Data
¹H NMR:
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Aromatic protons: Signals in the range of 7.0-8.0 ppm.
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Ethyl group protons: A quartet for the methylene (-CH₂-) protons and a triplet for the methyl (-CH₃) protons.
-
Methyl group protons: A singlet for the two equivalent methyl groups attached to the quaternary carbon.
¹³C NMR:
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Carbonyl carbon: A signal in the downfield region, typically around 200 ppm.
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Aromatic carbons: Several signals in the range of 120-140 ppm.
-
Quaternary carbon: A signal for the carbon atom bonded to the two methyl groups and the ethyl group.
-
Alkyl carbons: Signals for the carbons of the ethyl and methyl groups in the upfield region.
Infrared (IR) Spectroscopy:
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C=O stretch: A strong absorption band in the region of 1680-1700 cm⁻¹.
-
C-H stretch (aromatic): Signals above 3000 cm⁻¹.
-
C-H stretch (aliphatic): Signals below 3000 cm⁻¹.
-
C=C stretch (aromatic): Peaks in the 1450-1600 cm⁻¹ region.
Mass Spectrometry: The mass spectrum is expected to show a molecular ion peak at m/z = 176. Common fragmentation patterns for aromatic ketones include alpha-cleavage (cleavage of the bond between the carbonyl carbon and the adjacent carbon) and McLafferty rearrangement if a gamma-hydrogen is available. For this molecule, alpha-cleavage would lead to fragments with m/z of 105 (benzoyl cation) and 71 (tert-amyl cation).
Biological Activity
There is no significant information available in the public domain regarding the biological activity or its involvement in any signaling pathways of 2,2-dimethyl-1-phenylbutan-1-one.
Safety Information
No specific safety data sheet (SDS) for 2,2-dimethyl-1-phenylbutan-1-one was found. As with any chemical, it should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area.
References
- 1. 2,2-Dimethyl-1-phenylbutan-1-one | C12H16O | CID 2780398 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,2-DIMETHYL-1-PHENYLBUTAN-1-ONE | 829-10-7 [chemicalbook.com]
- 3. chemscene.com [chemscene.com]
- 4. Page loading... [guidechem.com]
- 5. echemi.com [echemi.com]
- 6. 2,2-DIMETHYL-1-PHENYLBUTAN-1-ONE synthesis - chemicalbook [chemicalbook.com]
